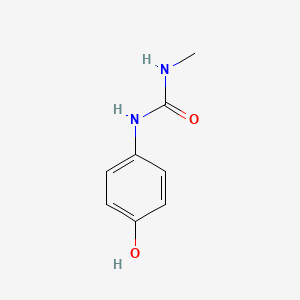

1-(4-Hydroxyphenyl)-3-methylurea

Description

Chemical Identity and Structural Classification within Arylurea and Methylurea (B154334) Frameworks

1-(4-Hydroxyphenyl)-3-methylurea, as its name suggests, is a derivative of urea (B33335). nih.gov Structurally, it is classified as an arylurea and a methylurea. The arylurea classification comes from the presence of an aromatic ring (the hydroxyphenyl group) attached to one of the nitrogen atoms of the urea core. nih.gov The methylurea designation arises from the methyl group attached to the other nitrogen atom. This dual classification places it within a broad family of compounds known for their diverse biological activities. nih.govnih.gov

The core structure of ureas, characterized by a carbonyl group flanked by two amine groups, allows for the formation of multiple stable hydrogen bonds, a key feature in their interaction with biological targets like proteins and enzymes. nih.gov The specific substituents on the nitrogen atoms, in this case, a 4-hydroxyphenyl group and a methyl group, significantly influence the compound's physicochemical properties and biological activity. nih.gov

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10N2O2 | chemicalbook.com |

| Molecular Weight | 166.18 g/mol | chemicalbook.comcymitquimica.com |

| CAS Number | 38652-14-1 | chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Contextual Significance as a Metabolite and Environmental Transformation Product

This compound is recognized as a metabolite and a transformation product. While not a naturally occurring compound in humans, it can be considered part of the human exposome, which encompasses all environmental exposures throughout an individual's life.

Its presence can be indicative of exposure to and metabolism of larger, parent compounds. For instance, various industrial chemicals and pharmaceuticals containing the arylurea scaffold can be metabolized in the body to form hydroxylated and N-demethylated derivatives like this compound.

In the environment, the transformation of organic contaminants is a critical process. nih.gov Pollutants such as pesticides and pharmaceuticals can undergo various degradation pathways, including hydrolysis and microbial activity, leading to the formation of transformation products. nih.gov The study of such products is essential for understanding the ultimate fate and impact of the original contaminants.

Overview of Research Trajectories and Academic Relevance

Research into arylurea derivatives has gained considerable momentum, largely driven by the success of arylurea-containing drugs. nih.gov These compounds are investigated for a wide array of biological activities, including their potential as inhibitors of various enzymes and receptors involved in disease processes. nih.govnih.gov

The academic relevance of this compound and related compounds stems from several key areas:

Drug Discovery and Medicinal Chemistry: The urea functionality is a vital component in many approved drugs and is frequently incorporated into new drug candidates to enhance potency, selectivity, and other drug-like properties. nih.gov

Metabolism and Toxicology: Understanding the metabolic fate of xenobiotics is crucial. Identifying metabolites like this compound helps in elucidating the metabolic pathways of parent compounds and assessing their potential biological activity.

Environmental Science: The study of transformation products contributes to a more complete understanding of the environmental impact of pollutants. nih.gov

Table 2: Related Urea Compounds in Research

| Compound Name | Key Research Area |

| Sorafenib | Cancer therapy (kinase inhibitor) nih.gov |

| Regorafenib | Cancer therapy (kinase inhibitor) nih.gov |

| Glibenclamide | Antidiabetic agent nih.gov |

| N-Nitroso-N-methylurea (NMU) | Carcinogen and mutagen used in cancer research models wikipedia.orgmedchemexpress.com |

This table is interactive. Click on the headers to sort the data.

Structure

3D Structure

Properties

CAS No. |

38652-14-1 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

1-(4-hydroxyphenyl)-3-methylurea |

InChI |

InChI=1S/C8H10N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,10,12) |

InChI Key |

FREZYOGUJGWALW-UHFFFAOYSA-N |

SMILES |

CNC(=O)NC1=CC=C(C=C1)O |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)O |

Other CAS No. |

38652-14-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Urea Scaffolds

General Synthetic Strategies for N-Substituted Urea (B33335) Derivatives

Amination-Based Routes for Urea Bond Formation

Amination-based strategies are classic and widely employed methods for synthesizing ureas. A primary route involves the reaction of an amine with an isocyanate. wikipedia.org This method is typically efficient and proceeds under mild conditions. The requisite isocyanate can be generated from an amine via phosgenation or through the Curtius rearrangement of a carboxylic acid. rsc.org

Another versatile approach utilizes phosgene (B1210022) or safer alternatives like triphosgene (B27547) and 1,1'-carbonyldiimidazole (B1668759) (CDI). rsc.orgmdpi.com This two-step, one-pot process involves the initial formation of a carbamoyl (B1232498) chloride or imidazolide (B1226674) intermediate from an amine, which is subsequently reacted with a second amine to yield the desired unsymmetrical urea. wikipedia.org This method offers significant flexibility in the synthesis of unsymmetrically substituted ureas.

The Hofmann rearrangement of primary amides in the presence of an ammonia (B1221849) source can also generate an isocyanate intermediate in situ, which then reacts to form N-substituted ureas. organic-chemistry.org Additionally, the direct reaction of urea with amines at elevated temperatures can produce N-substituted ureas, though this method can be limited by a lack of selectivity. wikipedia.org

Condensation and Multi-component Reaction Approaches for Urea Synthesis

Condensation and multi-component reactions (MCRs) offer atom-economical and efficient pathways to urea derivatives. The direct synthesis of ureas from amines and carbon dioxide (CO2) is an attractive, though challenging, condensation approach. rsc.org While the reaction is often hindered by the formation of stable ammonium (B1175870) carbamates, catalytic systems are being developed to facilitate this transformation. rsc.org

MCRs, which involve the combination of three or more reactants in a single step, are powerful tools for synthesizing complex molecules, including those with urea moieties. The Biginelli reaction, for example, while primarily known for producing dihydropyrimidinones, proceeds through the in-situ formation of a urea from components like urea or thiourea (B124793).

Advancements in Sustainable and Green Synthesis Protocols for Urea Derivatives

The development of environmentally friendly synthetic methods is a major focus in modern chemistry. For urea synthesis, this includes phosgene-free methods that utilize safer reagents like dimethyl carbonate and CDI. organic-chemistry.org The direct synthesis from amines and CO2 is a key area of green chemistry research, with efforts focused on developing catalysts that enable the reaction under milder conditions. rsc.orgrsc.org

The use of water as a solvent presents a sustainable alternative to volatile organic compounds. rsc.orgrsc.org "On-water" reactions of isocyanates with amines have been shown to be facile and chemoselective for the synthesis of unsymmetrical ureas, with simple product isolation and the potential for water recycling. organic-chemistry.org Furthermore, solvent-free methods, such as grinding reagents together in the presence of alumina, are being explored for the synthesis of N,N'-disubstituted ureas. iisuniv.ac.in Dehydrogenative coupling reactions catalyzed by earth-abundant metals like manganese also offer a green and atom-economical route to urea derivatives from amines and methanol, producing only hydrogen gas as a byproduct. acs.org

Specific Synthetic Approaches for 1-(4-Hydroxyphenyl)-3-methylurea and its Direct Analogues

The synthesis of this compound can be achieved through the reaction of 4-aminophenol (B1666318) with methyl isocyanate. A related compound, 1-(4-hydroxyphenyl)urea, has been synthesized by reacting 4-hydroxyaniline with trimethylsilyl (B98337) isocyanate in tetrahydrofuran. chemicalbook.com Another common method for preparing N-substituted ureas is the nucleophilic addition of amines to potassium isocyanate in water, which has been shown to be a simple, mild, and efficient method suitable for large-scale synthesis. rsc.orgrsc.orgresearchgate.net

The key intermediate, 4-hydroxyphenyl isocyanate, can be challenging to synthesize and isolate. However, methods for the preparation of various isocyanates have been developed, including the reaction of alcohols with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN, and the oxidation of isonitriles. organic-chemistry.org The reaction of a substituted azomethine with a monofunctional isocyanate at elevated temperatures can also produce new isocyanates. google.com Phosgene-free methods, such as those using trichloromethyl chloroformate, provide a milder route to isocyanates from aliphatic amines. acs.org

Rational Design and Synthesis of Novel Derivatives Incorporating the 4-Hydroxyphenyl-Methylurea Moiety for Research Purposes

The 4-hydroxyphenyl-methylurea scaffold serves as a valuable starting point for the rational design and synthesis of novel derivatives with potential applications in various research areas. By modifying the substituents on the phenyl ring and the methyl group, researchers can explore structure-activity relationships and develop compounds with tailored properties.

For instance, the synthesis of N6-alkyl(aryl)-2-alkyl(aryl)thioadenosines has been explored for their antiplatelet activity. nih.gov Similarly, diphenyl urea-clubbed imine analogs have been synthesized and investigated for their potential in diabetic management. nih.gov The design and synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives have been undertaken to develop tyrosinase inhibitors. nih.gov

The synthetic strategies to achieve these novel derivatives often involve multi-step sequences. Palladium-catalyzed N-arylation of primary amines is a powerful method for creating alkyldiarylamines, which can be further functionalized. cmu.eduresearchgate.net The synthesis of alkyl and aryl-N-methylnitrones can be achieved through a simple and eco-friendly grinding method. mdpi.com

The following table provides a summary of some synthetic methods discussed:

| Product | Reactants | Key Reagents/Catalysts | Reaction Type | Reference(s) |

| N-Substituted Ureas | Amines, Isocyanates | - | Amination | wikipedia.org |

| N-Substituted Ureas | Amines, Phosgene/Equivalents | - | Amination | wikipedia.orgrsc.orgmdpi.com |

| N-Substituted Ureas | Primary Amides, Ammonia Source | Phenyliodine Diacetate | Hofmann Rearrangement | organic-chemistry.org |

| N-Substituted Ureas | Amines, CO2 | Catalysts (e.g., Ionic Liquids) | Condensation | rsc.org |

| N-Substituted Ureas | Amines, Potassium Isocyanate | Water | Nucleophilic Addition | rsc.orgrsc.orgresearchgate.net |

| 1-(4-Hydroxyphenyl)urea | 4-Hydroxyaniline, Trimethylsilyl Isocyanate | Tetrahydrofuran | - | chemicalbook.com |

| N,N'-Disubstituted Ureas | Urea, Substituted Anilines | Alumina | Solvent-free Grinding | iisuniv.ac.in |

| Urea Derivatives | Amines, Methanol | Manganese Pincer Complex | Dehydrogenative Coupling | acs.org |

This table is not exhaustive but highlights the diversity of synthetic approaches available for the preparation of this compound and its derivatives, from classical methods to modern, sustainable protocols. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of new chemical space and the discovery of compounds with significant scientific and practical applications.

Structure Activity Relationship Sar Investigations of Hydroxyphenyl Urea Systems

Topological and Electronic Influence of the 4-Hydroxyphenyl Moiety on Biological Interactions

The 4-hydroxyphenyl group, a key structural feature of 1-(4-Hydroxyphenyl)-3-methylurea, plays a pivotal role in defining the molecule's interaction with biological targets. Its influence can be understood by examining its topological and electronic properties. The hydroxyl (-OH) group is a strong hydrogen bond donor and can also act as a hydrogen bond acceptor. This capability is crucial for the molecule's binding to biological macromolecules, such as enzymes and receptors, often forming key interactions with amino acid residues in the binding site. nih.gov

The electronic nature of the 4-hydroxyphenyl moiety is characterized by the electron-donating effect of the hydroxyl group, which increases the electron density of the aromatic ring through resonance. This has a significant impact on the molecule's reactivity and its ability to participate in various biological processes. For instance, in the context of antioxidant activity, the hydroxyl group can donate a hydrogen atom to neutralize free radicals, and the resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the phenyl ring. nih.gov

The position of the hydroxyl group on the phenyl ring is also critical. The para-position, as seen in this compound, allows for maximum resonance stabilization and directs the orientation of the molecule within a binding pocket. This specific substitution pattern can significantly influence the compound's biological activity profile compared to ortho- or meta-substituted analogs. nih.gov

Conformational and Stereochemical Implications of Methyl Substitution on the Urea (B33335) Nitrogen

The substitution of a methyl group on the urea nitrogen introduces significant conformational and stereochemical changes that can profoundly affect the biological activity of this compound. The urea functional group itself has a degree of rotational restriction due to resonance between the nitrogen lone pairs and the carbonyl group. nih.gov The introduction of a methyl group on one of the nitrogen atoms breaks the symmetry of the urea moiety and can influence the preferred conformation. nih.gov

Studies on related N-alkyl-N'-aryl ureas have shown that the methylation pattern significantly affects the conformational preferences of the system. nih.gov While N,N'-diaryl ureas often adopt a trans-trans conformation, the introduction of a methyl group can lead to a shift towards cis-trans or even cis-cis conformations to alleviate steric strain. nih.gov This alteration in the three-dimensional shape of the molecule can directly impact its ability to fit into a specific binding site on a biological target.

Furthermore, the presence of the methyl group can influence the stereochemistry of the molecule. While this compound itself is not chiral, the principles of stereochemical influence are important in drug design. In more complex molecules, the orientation of an N-methyl group can modulate biological activity by either directly participating in ligand-protein interactions or by forcing the aryl substituent into a more favorable orientation within the binding pocket. nih.gov This stereochemical control can be a key factor in determining the potency and selectivity of a drug candidate. mdpi.comresearchgate.net

Comparative Structure-Activity Profiling with Related Arylurea Compounds (e.g., Phenylurea Herbicides, Other Hydroxyphenyl Ureas)

To understand the structure-activity relationship of this compound, it is insightful to compare it with other arylurea compounds, such as the well-known phenylurea herbicides and other hydroxyphenyl ureas.

Phenylurea Herbicides:

Phenylurea herbicides like Monuron and Diuron (B1670789) are known inhibitors of photosynthesis. Their mode of action involves blocking the QB binding site on the D1 protein of photosystem II. The general structure of these herbicides features a phenyl ring with specific substitutions and a dimethylurea or methoxy-methylurea side chain.

| Compound Name | Structure | Key Features |

| Monuron | 1-(4-chlorophenyl)-3,3-dimethylurea | 4-chloro substitution on the phenyl ring, dimethylurea group. |

| Diuron | 1-(3,4-dichlorophenyl)-3,3-dimethylurea | 3,4-dichloro substitution on the phenyl ring, dimethylurea group. |

| This compound | This compound | 4-hydroxy substitution on the phenyl ring, single methyl group on the urea. |

The comparison highlights the importance of the substituents on the phenyl ring and the urea nitrogen. The electron-withdrawing chloro groups in Monuron and Diuron are crucial for their herbicidal activity. In contrast, the electron-donating hydroxyl group in this compound suggests a different biological activity profile. The N,N-dimethyl substitution in the herbicides also differs from the N-methyl substitution in the subject compound, which, as discussed, affects conformation.

Other Hydroxyphenyl Ureas:

Within the class of hydroxyphenyl ureas, subtle structural changes can lead to significant differences in biological activity. For example, some diaryl ureas containing a hydroxyphenyl moiety have been investigated as potential therapeutic agents. nih.govnih.gov The presence and position of the hydroxyl group, along with the nature of the other aryl substituent, are critical determinants of their activity. For instance, some hydroxyphenyl urea derivatives have shown antioxidant properties, where the hydroxyl group is key to their radical scavenging ability. nih.gov

Theoretical and Computational Analyses of Structure-Function Relationships within the Molecular Class

Theoretical and computational methods provide valuable insights into the structure-function relationships of hydroxyphenyl ureas at the molecular level. These approaches can be used to predict the preferred conformations, electronic properties, and potential interactions with biological targets.

Conformational Analysis:

Computational studies, such as those employing Density Functional Theory (DFT), can be used to calculate the relative energies of different conformers (trans-trans, trans-cis, etc.) of this compound. nih.gov These calculations can help to understand the conformational landscape of the molecule in different environments (e.g., in solution versus in a protein binding site).

Electronic Property Calculations:

Quantum mechanical calculations can be used to determine various electronic properties of the molecule, such as the electrostatic potential surface and frontier molecular orbitals (HOMO and LUMO). nih.gov The molecular electrostatic potential can identify regions of the molecule that are likely to be involved in electrostatic interactions, such as hydrogen bonding. The energies and distributions of the HOMO and LUMO can provide information about the molecule's reactivity and its potential to participate in charge-transfer interactions.

Molecular Docking:

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of a specific biological target. These simulations can help to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is invaluable for understanding the molecular basis of the compound's biological activity and for the rational design of new, more potent analogs.

Below is a hypothetical data table illustrating the kind of information that could be generated from such computational analyses for a series of related hydroxyphenyl ureas.

| Compound | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | Predicted Binding Affinity (kcal/mol) |

| 1-(4-Hydroxyphenyl)urea | 4.2 | -5.8 | -0.9 | -6.5 |

| This compound | 4.5 | -5.7 | -0.8 | -7.1 |

| 1-(3-Hydroxyphenyl)-3-methylurea | 3.9 | -5.9 | -1.0 | -6.2 |

| 1-(4-Methoxyphenyl)-3-methylurea | 4.8 | -5.6 | -0.7 | -6.8 |

This table presents hypothetical data for illustrative purposes.

Such computational data, when combined with experimental results, provides a powerful tool for elucidating the complex structure-function relationships within the hydroxyphenyl urea class of compounds.

Metabolic and Environmental Fate of 1 4 Hydroxyphenyl 3 Methylurea

Characterization as a Biotransformation Product of Xenobiotic Compounds

The formation of 1-(4-Hydroxyphenyl)-3-methylurea is a key step in the metabolic breakdown of several synthetic compounds, most notably the phenylurea class of herbicides.

Identification in Animal Metabolism Studies (e.g., Metobromuron (B166326) Metabolism)

Metabolism studies in animals have been crucial in identifying this compound as a biotransformation product. A prominent example is the metabolism of the herbicide metobromuron. In studies investigating the metabolic fate of metobromuron, this compound (designated as metabolite R11 or HHAC-065 in some literature) has been identified as a significant metabolite. nih.gov This hydroxylation of the phenyl ring represents a major detoxification pathway for metobromuron in biological systems.

The biotransformation of phenylurea herbicides is not limited to a single pathway. For instance, the metabolism of isoproturon (B30282) and chlorotoluron (B1668836) by the soil fungus Mortierella sp. also involves hydroxylation in addition to N-demethylation, leading to the formation of new hydroxylated metabolites. nih.gov This highlights a common metabolic route for this class of compounds across different organisms.

Proposed Enzymatic and Non-Enzymatic Metabolic Pathways in Biological Systems

The formation of this compound from its parent xenobiotic is primarily an enzymatic process.

Enzymatic Pathways: The hydroxylation of the aromatic ring of phenylurea herbicides is predominantly catalyzed by cytochrome P450 monooxygenases (CYPs) . nih.govnih.gov These enzymes are a diverse group of heme-containing proteins that play a central role in the metabolism of a wide range of endogenous and exogenous compounds. In maize, for example, CYPs are a primary mechanism for the detoxification of various herbicides, including those from the phenylurea class, through hydroxylation and dealkylation reactions. nih.gov The specific CYP isoforms involved can vary between species and even within different tissues of the same organism.

The general enzymatic pathway for the formation of this compound from a precursor like metobromuron involves the following steps:

N-demethoxylation and/or N-demethylation: The parent compound may first undergo removal of methoxy (B1213986) or methyl groups from the urea (B33335) side chain.

Aromatic Hydroxylation: The resulting intermediate is then hydroxylated at the para-position of the phenyl ring by CYP enzymes, leading to the formation of this compound.

Environmental Transformation and Degradation Pathways

Once formed, this compound is subject to further transformation and degradation in the environment through various abiotic and biotic processes.

Photolytic and Hydrolytic Degradation Processes

Photolytic Degradation: Phenylurea herbicides and their metabolites can undergo degradation upon exposure to sunlight. The photocatalytic degradation of the phenylurea herbicide chlortoluron, a compound structurally related to the precursors of this compound, suggests that hydroxyl radical attack on the phenyl ring is a key degradation mechanism. researchgate.net It is plausible that this compound would also be susceptible to photodegradation, potentially leading to the cleavage of the aromatic ring and further breakdown products. The rate of photodegradation can be influenced by the presence of photosensitizers in the environment. mdpi.com

Hydrolytic Degradation: The urea linkage in phenylurea compounds can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. Studies on the acid hydrolysis of phenylurea and its derivatives have shown that the rate of hydrolysis is dependent on the acid concentration and temperature. rsc.org It is expected that this compound would also undergo hydrolysis, breaking the urea bond to form 4-aminophenol (B1666318) and methylamine. The rate of this process in natural environmental matrices would depend on the specific pH conditions.

Microbial-Mediated Decomposition and Biotransformation in Environmental Matrices

Microbial activity is a primary driver of the degradation of phenylurea herbicides and their metabolites in soil and water. nih.gov Various bacterial and fungal species have been identified that can degrade these compounds.

The microbial degradation of phenylureas often proceeds through a series of N-dealkylation and hydrolysis steps. research-solution.com For instance, the bacterium Arthrobacter sp. N2 can biotransform diuron (B1670789) into 3,4-dichloroaniline. research-solution.com It is likely that soil and water microorganisms can further metabolize this compound. Potential microbial degradation pathways could involve:

Hydrolysis of the urea bond: Similar to chemical hydrolysis, microorganisms can possess enzymes like ureases that can cleave the urea linkage.

Further hydroxylation and ring cleavage: Microbes may introduce additional hydroxyl groups onto the aromatic ring, followed by cleavage of the ring, ultimately leading to the mineralization of the compound to carbon dioxide, water, and inorganic nutrients.

The rate and extent of microbial degradation are influenced by various environmental factors, including soil type, organic matter content, temperature, moisture, and the composition of the microbial community.

Advanced Analytical Methodologies for Metabolite and Degradation Product Identification and Quantification

The detection and quantification of this compound and other phenylurea metabolites in complex environmental and biological matrices require sensitive and selective analytical techniques.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a widely used technique for the analysis of phenylurea herbicides and their metabolites. chromatographyonline.com HPLC with ultraviolet (UV) detection can be used for quantification, often after a preconcentration step using solid-phase extraction (SPE). chromatographyonline.com

For enhanced selectivity and sensitivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. cmes.orgnih.gov This technique provides structural information and allows for the detection of metabolites at very low concentrations. The use of multiple reaction monitoring (MRM) in LC-MS/MS enhances the specificity of the analysis, minimizing interferences from the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of phenylurea metabolites. However, due to the polar nature and thermal instability of compounds like this compound, a derivatization step is often necessary to increase their volatility and thermal stability. nih.gov Common derivatization techniques include silylation or acylation, which convert the polar hydroxyl and amine groups into less polar derivatives suitable for GC analysis. research-solution.comnih.govnih.gov

The table below summarizes some of the key analytical techniques used for the analysis of phenylurea herbicides and their metabolites.

| Analytical Technique | Detector | Sample Preparation | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Solid-Phase Extraction (SPE) | Robust, widely available |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometer | SPE, QuEChERS | High sensitivity and selectivity, structural confirmation |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass Spectrometer | SPE, Derivatization (e.g., silylation) | High resolution, established libraries for identification |

Mechanistic Biological Research and Preclinical Investigations

Investigations into Cellular and Molecular Mechanisms of Action for Related Urea (B33335) Derivatives

The urea moiety is a key structural feature in numerous biologically active compounds, largely due to its ability to form stable hydrogen bonds with various protein and receptor targets. nih.gov This capacity for molecular recognition underpins the diverse mechanisms of action observed across this class of compounds. nih.gov

Exploration of Molecular Targets and Ligand-Target Interactions in Vitro

Research has identified several distinct molecular targets for urea derivatives, highlighting the versatility of this chemical scaffold in interacting with biological macromolecules.

HIV Protease: A significant area of research has been the development of urea-based HIV protease inhibitors. In one class of inhibitors, the urea carbonyl group engages in water-mediated hydrogen bonding with the Ile50 and Ile50′ residues of the enzyme's active site. nih.gov This interaction is crucial for the inhibitor's binding and activity. nih.gov Cyclic urea derivatives have also been designed to replace a structural water molecule in the protease active site, maximizing interactions and maintaining activity against drug-resistant HIV-1 variants. nih.gov

Penicillin-Binding Protein 4 (PBP4): In the context of bacterial pathogens, phenylurea compounds have been identified as inhibitors of Penicillin-Binding Protein 4 (PBP4) in Staphylococcus aureus. nih.gov PBP4 is a crucial cell wall transpeptidase, and its inhibition can reverse antibiotic resistance to β-lactams. nih.gov Structure-activity relationship (SAR) studies, guided by in silico docking, have led to the synthesis of phenylurea analogs with enhanced binding to PBP4. nih.gov

Kinases: Phenylurea derivatives are prominent in the field of kinase inhibition. Dihydropyrrolopyrimidine derivatives incorporating a phenylurea moiety have demonstrated potent inhibitory activity against Phosphoinositide 3-kinase (PI3K), a key target in cancer therapy. nih.gov Other studies have identified diarylurea derivatives as potent inhibitors of C-RAF kinase. researchgate.net

Other Proteases: Beyond viral proteases, phenylurea derivatives have been shown to target cellular proteases. Specifically, 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives were developed as selective, non-peptidic inhibitors of SUMO-sentrin specific protease (SENP)1. nih.gov Direct interaction with the SENP1 protein was confirmed through pull-down experiments. nih.gov

Modulation of Intracellular Signaling Pathways and Biological Processes

Urea and its derivatives can exert significant influence over intracellular signaling cascades, often by interacting with key upstream receptors or enzymes.

Epidermal Growth Factor Receptor (EGFR) Transactivation: In renal medullary cells, physiological concentrations of urea can induce the tyrosine phosphorylation of the Epidermal Growth Factor (EGF) receptor. researchgate.net This process, known as transactivation, is believed to occur through a metalloproteinase-dependent shedding of an EGF receptor agonist, such as heparin-binding EGF (HB-EGF). researchgate.net The subsequent activation of the EGFR kinase triggers downstream signaling events, including the phosphorylation of extracellular signal-regulated kinase (ERK) and the activation of the transcription factor Elk-1. researchgate.net

Hypoxia Inducible Factor (HIF)-1α Regulation: Certain 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives have been found to suppress the accumulation of Hypoxia-Inducible Factor 1, alpha subunit (HIF-1α) in HeLa cells. nih.gov This effect is linked to their inhibition of the SENP1 protease, demonstrating a clear mechanism for modulating a critical cellular response to hypoxia. nih.gov

Auxin Signaling in Plants: In plant biology, the related compound Methyl 3-(4-hydroxyphenyl)propionate (MHPP), a root exudate, has been shown to modulate root system architecture by interfering with auxin signaling. nih.gov It elevates auxin levels by up-regulating its biosynthesis and promotes the degradation of Aux/IAA transcriptional repressors, thereby amplifying the auxin signal. nih.gov

In Vitro Biological Activity Spectrum of Related Urea Compounds

The structural features of urea derivatives have been leveraged to develop compounds with a wide range of biological activities, from antimicrobial and antiproliferative to specific enzyme inhibition.

Antimicrobial Activity Profiles (Antibacterial, Antifungal, Antiviral)

Urea derivatives have demonstrated a broad spectrum of antimicrobial activities.

Antibacterial Activity: Phenylurea derivatives have shown potent antibacterial effects, particularly against Gram-positive bacteria. Acetylenic-diphenylurea derivatives were tested against multidrug-resistant clinical isolates, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant S. aureus (VRSA). nih.gov One compound in this series exhibited strong activity with Minimum Inhibitory Concentration (MIC) values as low as 0.5 to 2 µg/mL. nih.gov Other research has identified adamantyl urea derivatives with significant growth inhibition against Acinetobacter baumannii. researchgate.net The mechanism for some phenolic derivatives involves decreasing extracellular pH and disrupting the bacterial cell membrane, leading to protein denaturation and increased permeability. cu.edu.eg

Table 1: In Vitro Antibacterial Activity of Selected Urea Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC Value (µg/mL) | Reference |

| Acetylenic-diphenylurea (Cmpd 18) | S. aureus (MSSA) | 0.5 - 2 | nih.gov |

| Acetylenic-diphenylurea (Cmpd 18) | S. aureus (MRSA) | 0.5 - 2 | nih.gov |

| Acetylenic-diphenylurea (Cmpd 18) | S. aureus (VRSA) | 0.5 - 2 | nih.gov |

| Acetylenic-diphenylurea (Cmpd 6) | S. aureus Strains | 0.5 - 2 | nih.gov |

| Acetylenic-diphenylurea (Cmpd 9) | S. aureus Strains | 0.5 - 2 | nih.gov |

| Adamantyl urea (Cmpd 3l) | A. baumannii | - (Highest growth inhibition) | researchgate.net |

| Ethyl acetate (B1210297) fraction of R. communis | S. aureus | 1.56 | nih.gov |

| Ethyl acetate fraction of R. communis | Clinical E. coli | 14.67 (Zone of inhibition in mm) | nih.gov |

Antifungal Activity: The antifungal potential of urea derivatives has also been investigated. Phenylurea-pyridinium hybrids have demonstrated high potency and selectivity against Cryptococcus neoformans. researchgate.net The main secondary metabolite of Senecio nutans, 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone, which contains a phenolic hydroxyl group, also exhibited significant antifungal activity against Candida albicans. scielo.br

Antiviral Activity: Urea derivatives are notable for their antiviral properties, especially against HIV. nih.gov Cyclic urea compounds function as potent HIV protease inhibitors, with some exhibiting broad-spectrum activity against multidrug-resistant viral variants. nih.govresearchgate.net Additionally, novel acylurea derivatives containing a trifluoromethylpyridine moiety have shown good curative and inactivation activity against the Tobacco Mosaic Virus (TMV) by targeting the TMV coat protein (CP) and obstructing the virus's self-assembly. nih.gov

Antiproliferative and Apoptosis Induction Studies in Cell Line Models

Phenylurea derivatives are a significant class of compounds investigated for their anticancer potential, demonstrating cytotoxic and antiproliferative effects across a wide range of human cancer cell lines. researchgate.netmdpi.comnih.gov

Many of these compounds exert their effects by inducing apoptosis. researchgate.netsci-hub.se For instance, certain phenylurea derivatives were shown to induce apoptosis through the intrinsic pathway, characterized by a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. researchgate.net This shift leads to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in the cleavage of Poly (ADP-ribose) polymerase (PARP). researchgate.net Flow cytometry analysis has confirmed that these compounds can cause cell cycle arrest at various phases and significantly increase the percentage of late apoptotic cells. researchgate.net

A variety of diarylurea and phenylurea derivatives have been synthesized and tested, showing potent activity. For example, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed broad-spectrum antiproliferative activity against the NCI-60 human cancer cell line panel. mdpi.com Compounds from this series were particularly effective against renal cancer and melanoma cell lines. mdpi.com Similarly, other N-phenylurea derivatives have demonstrated potent antitumor activity against leukemia, colon cancer, and melanoma cell lines. researchgate.net

Table 2: In Vitro Antiproliferative Activity of Selected Phenylurea Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Compound 10a | PC3 | Prostate | 0.19 | researchgate.net |

| Compound 10b | MCF-7 | Breast | 1.66 | researchgate.net |

| Compound 9e | A549 | Lung | 4.55 | researchgate.net |

| Compound 1e | - (C-RAF Kinase Assay) | - | 0.10 | researchgate.net |

| Compound 16j | CEM | Leukemia | 0.38 - 4.07 | nih.gov |

| Compound 16j | MCF-7 | Breast | 0.38 - 4.07 | nih.gov |

| Compound 16j | DU-145 | Prostate | 0.38 - 4.07 | nih.gov |

| Compound 16j | LOVO | Colon | 0.38 - 4.07 | nih.gov |

| Compound 5a | SK-MEL-5 | Melanoma | Lethal Effect | mdpi.com |

| Compound 5a | 786-0 | Renal | Lethal Effect | mdpi.com |

| Compound 3c | MDA-MB-231 | Breast | - (Suppressed proliferation) | sci-hub.se |

| Biphenylurea (Linifanib) | - (VEGFR/PDGFR assay) | - | Phase II Trials | |

| Biphenylurea (Regorafenib) | Various | Colorectal, GIST | Approved Drug | |

| Biphenylurea (Sorafenib) | Various | Kidney, Liver | Approved Drug |

Enzyme Inhibitory Potentials (e.g., Kinase Inhibition, Urease Activity)

The ability of the urea functional group to interact with enzyme active sites makes its derivatives effective inhibitors of various enzymes.

Kinase Inhibition: As mentioned, phenylurea derivatives are a cornerstone of modern kinase inhibitor development. nih.govresearchgate.net Diarylurea compounds like Sorafenib are clinically approved multi-kinase inhibitors. researchgate.net Research continues to produce novel derivatives with high potency, such as 4-phenoxyquinoline derivatives that act as c-Met kinase inhibitors with IC₅₀ values in the nanomolar range. The development of PROTACs (PROteolysis TArgeting Chimeras) using a kinase inhibitor like palbociclib (B1678290) tethered to an E3 ligase recruiter represents an advanced strategy for targeting specific kinases such as CDK6.

Urease Inhibition: Urea and thiourea (B124793) derivatives are extensively studied as inhibitors of the urease enzyme, which is a virulence factor for several pathogenic bacteria, including Helicobacter pylori. The enzyme's activity can lead to conditions like peptic ulcers and gastric cancer. Numerous synthetic urea derivatives have shown good to moderate urease inhibitory activity, with some compounds demonstrating significantly greater potency than the standard inhibitor, acetohydroxamic acid. The mechanism often involves the ligand binding to the nickel ions in the enzyme's active site. Phenylurea-pyridinium hybrids have been identified as particularly potent urease inhibitors. researchgate.net

Table 3: In Vitro Urease Inhibitory Activity of Selected Urea/Thiourea Derivatives

| Compound/Derivative Class | Urease Source | IC₅₀ (µM) | Standard (IC₅₀ µM) | Reference |

| Compound 1 | Jack Bean | 10.11 ± 0.11 | Acetohydroxamic acid (27.0 ± 0.5) | |

| Phenylurea-pyridinium hybrids (general range) | Jack Bean | 4.08 - 6.20 | Thiourea (23.0 ± 0.84) | researchgate.net |

| Thiophenyl pendant complex (Cmpd 2) | Jack Bean | 5.5 ± 0.15 | Thiourea (10 ± 0.52) | researchgate.net |

| Thiophenyl pendant complex (Cmpd 2) | Bacillus pasteurii | 6.0 ± 0.12 | Thiourea (8.20 ± 0.90) | researchgate.net |

Preclinical Animal Model Applications for Studying Hydroxyphenyl-Containing Urea Scaffolds

Preclinical animal models are indispensable tools in the evaluation of novel compounds for their potential therapeutic or preventive effects against diseases like cancer. These models allow researchers to study the efficacy and biological activity of a compound in a living system before it can be considered for human trials. nih.govoncologyradiotherapy.comoncologyradiotherapy.com

The investigation of hydroxyphenyl-containing urea scaffolds, such as 1-(4-Hydroxyphenyl)-3-methylurea, in the context of chemoprevention would involve the use of well-established animal models of carcinogenesis. nih.govoncologyradiotherapy.comoncologyradiotherapy.com These models are typically designed to mimic the development of human cancers in specific organs.

Commonly used models for chemoprevention studies include:

Chemically-Induced Carcinogenesis Models: These models utilize carcinogens to induce tumor formation in specific tissues. A widely used carcinogen is N-Nitroso-N-methylurea (MNU), which is known to induce mammary tumors in rats. nih.govnih.govresearchmap.jpmedchemexpress.comnih.gov In such a model, the test compound would be administered to the animals before, during, or after the carcinogen exposure to assess its ability to prevent or delay tumor development. The effectiveness of the compound is typically measured by endpoints such as tumor incidence, multiplicity, and latency. nih.govnih.gov

Genetically Engineered Mouse Models (GEMMs): These models involve the genetic modification of mice to carry mutations that predispose them to developing specific types of cancer, closely mirroring hereditary cancer syndromes in humans. nih.gov

While no specific studies on the use of this compound in these models were identified, the general approach would be to evaluate its impact on tumor development in models relevant to cancers where phenolic compounds have shown potential activity. For instance, a study on N-(4-hydroxyphenyl)-all-trans-retinamide (4-HPR), a compound containing a hydroxyphenyl moiety, investigated its effect on prostate cancer induction in rats, although it did not show a protective effect in that specific model. cancer.gov

Table 1: Representative Animal Models for Cancer Chemoprevention Research

| Animal Model | Carcinogen/Genetic Modification | Target Organ | Typical Endpoints |

| Rat Mammary Carcinoma Model | N-Nitroso-N-methylurea (MNU) | Mammary Gland | Tumor incidence, multiplicity, latency |

| Mouse Lung Adenoma Model | Vinyl Carbamate | Lung | Tumor multiplicity and size |

| Rat Colon Carcinoma Model | Azoxymethane (AOM) | Colon | Aberrant crypt foci (ACF), tumor incidence |

| Mouse Skin Papilloma Model | 7,12-Dimethylbenz[a]anthracene (DMBA)/12-O-Tetradecanoylphorbol-13-acetate (TPA) | Skin | Papilloma incidence and multiplicity |

This table is illustrative of common models and does not represent specific studies performed with this compound.

The pharmacological profiling of a compound like this compound is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are fundamental to determining how the compound behaves in a biological system and are essential for the design of further preclinical and clinical investigations. science.gov

Biodistribution studies would involve administering the compound to animals and subsequently measuring its concentration in various tissues and organs over time. This helps to identify potential target organs and understand if the compound reaches the desired site of action in sufficient concentrations. For example, a study on the biodistribution of meta-Tetra(Hydroxyphenyl) chlorin (B1196114) (mTHPC), a photosensitizer with hydroxyphenyl groups, in different animal species revealed variations in drug levels across tissues, with highly vascularized tissues showing higher concentrations. nih.gov

Pharmacokinetic studies would analyze the time course of the compound's concentration in the plasma and other biological fluids. Key parameters determined in these studies include:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Half-life (t½): The time it takes for the concentration of the compound in the body to be reduced by half.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Clearance (CL): The rate at which the compound is removed from the body.

For instance, pharmacokinetic studies of N-(4-hydroxyphenyl)-all-trans-retinamide (4-HPR) have been conducted in rats and mice to understand its distribution in various tissues, including the mammary gland. nih.gov Similarly, the metabolism of other compounds containing a hydroxyphenyl group, such as naringin, has been investigated in rats, identifying major metabolites like 3-(4'-hydroxyphenyl)propionic acid. frontiersin.org

Table 2: Key Pharmacokinetic Parameters in Preclinical Studies

| Parameter | Description |

| Cmax | Maximum (or peak) serum concentration that a drug achieves. |

| Tmax | Time at which the Cmax is observed. |

| AUC | Area under the curve; the integral of the concentration-time curve. |

| t½ | Half-life; the time required for the concentration to decrease by half. |

| CL | Clearance; the volume of plasma cleared of the drug per unit time. |

| Vd | Volume of distribution; the apparent volume into which the drug is distributed. |

This table outlines standard pharmacokinetic parameters and is not based on data for this compound.

Advanced Research Methodologies and Future Perspectives

Application of Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation and Quantitative Analysis

The precise structure of 1-(4-Hydroxyphenyl)-3-methylurea is unequivocally determined using a combination of modern spectroscopic and spectrometric methods. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity, and can also be adapted for quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation.

¹H NMR (Proton NMR) identifies the number and environment of hydrogen atoms. For this compound, specific signals would correspond to the protons on the phenyl ring, the N-H protons of the urea (B33335) linkage, the phenolic -OH proton, and the methyl group protons. The splitting patterns and chemical shifts of the aromatic protons can confirm the para substitution pattern on the phenyl ring. Quantitative ¹H-NMR (qNMR) procedures, which compare the integral of an analyte's peak to that of a known internal standard, can be used for precise concentration measurement without requiring an identical reference standard of the target compound. nih.gov

¹³C NMR (Carbon NMR) provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound, from the methyl group to the carbonyl carbon and the individual carbons of the phenyl ring, would produce a distinct signal, confirming the total carbon count and their chemical environments. tandfonline.comfigshare.com

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio to several decimal places. The fragmentation pattern observed in the mass spectrum offers corroborating evidence for the compound's structure, as specific fragments will break off in a predictable manner. tandfonline.comfigshare.com For instance, the identification of unknown urea derivatives in biological samples has been successfully achieved using HPLC coupled with mass spectrometry. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H stretch of the phenol, N-H stretching of the urea, a strong C=O (carbonyl) stretch, and C-N stretching, confirming the key functional components of the molecule. tandfonline.comderpharmachemica.com

The table below summarizes the application of these techniques for this compound.

| Technique | Information Provided | Application to this compound |

| ¹H NMR | Chemical environment and connectivity of hydrogen atoms. | Confirms aromatic substitution pattern, presence of methyl, N-H, and O-H protons. Used for quantitative analysis. nih.gov |

| ¹³C NMR | Information on the carbon backbone. | Verifies the number and type of carbon atoms (methyl, aromatic, carbonyl). tandfonline.com |

| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determines exact molecular formula and confirms structural components through fragmentation. figshare.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Detects characteristic vibrations of O-H, N-H, C=O, and C-N bonds. derpharmachemica.com |

Chromatographic and Separation Science Methodologies for Isolation and Purity Assessment

Chromatographic techniques are indispensable for the isolation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method for the analysis and purification of phenylurea compounds. newpaltz.k12.ny.usresearchgate.net

Reversed-Phase HPLC (RP-HPLC) is typically used, employing a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol). sielc.comgoogle.com The compound is separated from impurities based on its polarity.

Purity Assessment: By using a detector, such as an ultraviolet (UV) detector, a chromatogram is produced where the area of the peak corresponding to this compound is proportional to its concentration. Purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

Preparative HPLC: The same principles can be applied on a larger scale to isolate the pure compound from a crude mixture. sielc.com

Other Chromatographic Techniques:

Gas Chromatography (GC) is generally not suitable for phenylurea compounds as they are often thermally unstable and can decompose at the high temperatures required for GC analysis. newpaltz.k12.ny.us

Thin-Layer Chromatography (TLC) is a quick, qualitative method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. iglobaljournal.com

The following table outlines the primary chromatographic methods used for this class of compounds.

| Method | Principle | Application for this compound |

| HPLC | Separation based on differential partitioning between a stationary phase and a liquid mobile phase. | Quantitative purity analysis, preparative isolation from reaction mixtures. newpaltz.k12.ny.ussielc.com |

| TLC | Separation on a thin layer of adsorbent material, visualized under UV light or with a stain. | Rapid monitoring of reaction progress and preliminary purity checks. iglobaljournal.com |

Advanced Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling

Computational chemistry provides powerful tools for understanding the properties of this compound at a molecular level. These methods can predict structure, reactivity, and interactions, guiding experimental work.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules.

Structural Optimization: DFT calculations can predict the most stable three-dimensional conformation of the molecule, including bond lengths and angles. These predicted structures can then be compared with experimental data from X-ray crystallography for validation. tandfonline.comresearchgate.net

Property Prediction: DFT can be used to calculate various physicochemical properties, such as the molecular electrostatic potential, which reveals regions of the molecule that are electron-rich or electron-poor, providing insight into its reactivity and intermolecular interactions. figshare.comtandfonline.com It can also be used to predict spectroscopic data (like IR frequencies) to aid in the interpretation of experimental spectra.

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate variations in the chemical structure of a series of compounds with their biological activity.

By building a mathematical model based on a set of known hydroxyphenylurea derivatives and their measured activities (e.g., as herbicides or enzyme inhibitors), a QSAR model can predict the activity of new, unsynthesized compounds like this compound. nih.gov

These models help identify which molecular properties (descriptors), such as lipophilicity or specific electronic features, are key drivers for the desired activity, guiding the design of more potent analogues. nih.gov

| Methodology | Purpose | Relevance for this compound |

| Density Functional Theory (DFT) | Predicts molecular geometry, electronic properties, and spectroscopic data from first principles. | Optimization of the 3D structure, calculation of electrostatic potential, and prediction of IR spectra. tandfonline.comnih.gov |

| QSAR | Correlates chemical structure with biological activity to build predictive models. | Predicts potential biological activity (e.g., herbicidal, medicinal) and guides the design of new derivatives. nih.gov |

Emerging Research Areas and Potential Academic Applications in Chemical Biology and Environmental Science

While the primary use of many phenylurea compounds has been in agriculture, emerging research points to new potential applications for this compound in chemical biology and environmental science.

Chemical Biology:

Enzyme Inhibition: The urea functionality is a key structural motif in many clinically approved drugs and is known to form stable hydrogen bonds with protein targets. boray-chem.com Phenolic compounds are also known to interact with enzymes. mdpi.commdpi.com This suggests that this compound could be investigated as an inhibitor for various enzymes, potentially leading to applications in drug discovery.

Antioxidant Activity: Substituted hydroxyphenylureas have been designed and analyzed for their antioxidant properties, which are crucial in combating oxidative stress linked to numerous diseases. sielc.com The 4-hydroxyphenyl group is a key feature for radical scavenging, making this compound a candidate for studies in this area.

Environmental Science:

Biological Nitrification Inhibition (BNI): Certain plants naturally release compounds from their roots to suppress the microbial conversion of ammonium (B1175870) to nitrate (B79036) in the soil, a process known as BNI. nih.govecologic.eu This improves nitrogen use efficiency and reduces nitrogen pollution (e.g., nitrate leaching and nitrous oxide emissions). frontiersin.org Phenolic compounds are among the known classes of BNIs. nih.gov Given its structure, this compound could be studied for its potential as a biological nitrification inhibitor, offering a more targeted and potentially biodegradable alternative to synthetic inhibitors.

Bioremediation Studies: Phenylurea herbicides are of environmental concern due to their persistence in soil and water. bohrium.comresearchgate.net Understanding the microbial degradation pathways of these compounds is critical. oup.com this compound could serve as a model compound or a metabolite in studies aimed at identifying and characterizing microorganisms and enzymes capable of breaking down this class of chemicals, aiding in the development of bioremediation strategies.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Hydroxyphenyl)-3-methylurea, and how can reaction conditions be optimized?

Methodological Answer : Synthesis typically involves coupling substituted phenyl isocyanates with amines. For example, analogous urea compounds (e.g., 1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(4-hydroxyphenyl)urea) are synthesized via refluxing phenyl carbamates with 4-aminophenol in acetonitrile using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst . Key parameters include:

- Temperature : 65–80°C for 1–2 hours to ensure complete reaction.

- Catalyst : DABCO (0.2 mmol per 1.0 mmol substrate) enhances nucleophilic substitution.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) improve solubility and reaction kinetics.

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer : Use a combination of analytical techniques:

- HPLC : Quantify purity using C18 reverse-phase columns with UV detection at 254 nm.

- LC-MS/MS : Confirm molecular weight (expected m/z: 181.2 for [M+H]⁺) and detect impurities.

- NMR : ¹H NMR (DMSO-d6) should show characteristic peaks:

- ~6.7–7.2 ppm (aromatic protons),

- ~3.0 ppm (N–CH₃),

- ~9.5 ppm (urea NH).

Reference : Analytical workflows for urea derivatives .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 3–10) at 25°C for 24–72 h. Monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for stable ureas).

- Light Sensitivity : Expose to UV light (254 nm) and track photodegradation products using LC-MS.

Reference : Stability protocols for urea-based pesticides .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what binding assays are suitable for mechanistic studies?

Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) to enzymes or receptors (e.g., cytochrome P450).

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., fungal laccases involved in biodegradation).

- In Vitro Metabolism : Incubate with liver microsomes to identify phase I/II metabolites via high-resolution MS.

Reference : Metabolic pathway studies for diuron derivatives .

Q. How can researchers resolve contradictions in environmental fate data (e.g., biodegradation vs. persistence)?

Methodological Answer :

- Hysteresis Analysis : Compare sorption-desorption isotherms in soil/water systems to assess irreversible binding .

- Metabolite Tracking : Use ¹⁴C-labeled this compound to quantify mineralization vs. intermediate formation (e.g., via 3,4-dichloroaniline analogs) .

- Microbial Consortia : Isolate soil microbes and test degradation rates under aerobic/anaerobic conditions.

Q. What toxicological endpoints should be prioritized for this compound, given structural analogs’ carcinogenic potential?

Methodological Answer :

- Ames Test : Screen for mutagenicity using Salmonella strains TA98 and TA100.

- Chronic Toxicity : Conduct 2-year rodent studies to evaluate tumorigenicity (e.g., bladder or liver tumors observed in brominated urea analogs) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition).

Q. How can computational models predict the compound’s reactivity in advanced oxidation processes (AOPs)?

Methodological Answer :

- DFT Calculations : Simulate hydroxyl radical (•OH) attack sites using Gaussian08. Prioritize aromatic ring > urea moiety.

- QSAR Models : Corrate degradation rates with Hammett constants (σ) of substituents.

- Experimental Validation : Compare predictions with ozonation/UV experiments, measuring pseudo-first-order rate constants.

Reference : Reactivity studies for chlorophenyl ureas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.